Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives. In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives. The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
The compound’s molecular structure consists of a pyrazolo[3,4-d]pyrimidine ring system fused to a benzo[d][1,3]dioxole ring. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .
The compound acts as a selective inhibitor of Src-family kinases v-Src and c-Fyn, as well as the tyrosine kinase c-Abl. It has IC50 values of 1.0, 0.6, 0.6, 18, and 22 μM for v-Src, c-Fyn, c-Abl, CDK2, and CAMK II, respectively .
The compound exhibits potent growth inhibition properties against human cancer cell lines, with IC50 values generally below 5 μM .
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: